molecular formula C8H10N2O3S B344911 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid CAS No. 313660-65-0

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid

Cat. No.: B344911
CAS No.: 313660-65-0
M. Wt: 214.24g/mol
InChI Key: ISEHUORHAZEGRU-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is an organic compound that features a thiazole ring, a carbamoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the thiazole derivative with isocyanates or carbamoyl chlorides.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Studies have shown that derivatives of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid exhibit significant antimicrobial activity against various pathogens. The thiazole moiety is known for enhancing the compound's interaction with microbial targets .
  • Anticancer Activity :
    • Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation. For instance, specific derivatives have been tested against breast cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .

Applications in Drug Development

The unique structure of this compound allows it to serve as a lead compound in drug development:

  • Combinatorial Libraries : It has been utilized to create combinatorial libraries for high-throughput screening in drug discovery. This approach facilitates the identification of new bioactive compounds with potential therapeutic effects .
  • Targeted Drug Delivery : The compound's ability to form complexes with various biomolecules makes it a candidate for targeted drug delivery systems, enhancing the efficacy of existing drugs while minimizing side effects .

Case Studies and Research Findings

StudyFocusFindings
PubMed Study (2005)Synthesis of Thiazole DerivativesDeveloped a method for synthesizing a library of thiazole-based compounds showing potential antimicrobial properties .
Anticancer Research (2020)Cytotoxicity TestingDemonstrated that certain derivatives significantly inhibited the growth of breast cancer cells in vitro .
Drug Delivery Systems (2021)Formulation DevelopmentInvestigated the use of thiazole derivatives in enhancing drug solubility and bioavailability .

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The propanoic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]propanoic acid
  • **3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]butanoic acid
  • **3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]acetic acid

Uniqueness

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the carbamoyl group allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Biological Activity

3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid, with the CAS number 313660-65-0, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is C8H10N2O3S, with a molar mass of 214.24 g/mol. It has a predicted density of 1.436 g/cm³ and a pKa of approximately 4.40 .

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, anticancer, and growth-promoting effects in plants. The specific biological activities of this compound have been investigated in several studies:

Antimicrobial Activity

One study assessed the antimicrobial properties of thiazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited promising antibacterial activity against various strains of bacteria .

Anticancer Potential

Another significant aspect of this compound is its potential role in cancer treatment. Research has shown that thiazole derivatives can inhibit specific mitotic kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells. In vitro studies demonstrated that certain thiazole-based compounds could induce multipolar spindle formation in cancer cells, leading to cell death .

Case Study 1: Inhibition of HSET

A study published in the Journal of Medicinal Chemistry reported the discovery of a novel thiazole derivative that inhibited HSET with micromolar potency. The compound's ability to induce multipolarity was observed in centrosome-amplified human cancer cells, highlighting its potential as an anticancer agent .

CompoundIC50 (μM)Effect on Multipolarity (%)
Thiazole Derivative1321% increase

Case Study 2: Plant Growth Promotion

Another investigation focused on the effects of thiazole derivatives on plant growth. The compound was found to promote rapeseed growth significantly, increasing seed yield and oil content. This suggests potential agricultural applications for enhancing crop productivity .

Summary of Biological Activities

Based on the available literature, the biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits promising antibacterial properties against various bacterial strains.
Anticancer Inhibits HSET and induces multipolarity in cancer cells, potentially leading to cell death.
Growth Promotion Enhances growth and yield in certain crops like rapeseed.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEHUORHAZEGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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